VSN-16

Vasorelaxation Enantioselectivity Cannabinoid receptor

VSN-16 is a water-soluble benzamide derivative selective for non-CB1/CB2 vascular cannabinoid receptors and BKCa channels. Ideal for vasorelaxation and spasticity research requiring aqueous dosing without DMSO vehicle effects. Available as racemic mixture or active R-enantiomer (VSN16R). Purity ≥98%; ships ambient; for R&D use only.

Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
Cat. No. B1684049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVSN-16
SynonymsVSN-16R;  VSN-16;  VSN16R;  VSN16;  VSN 16R;  VSN 16
Molecular FormulaC18H26N2O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C
InChIInChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5-
InChIKeySVYRYFAUQHVGAI-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VSN-16 (863713-78-4) | Cannabinoid-Like Benzamide for Spasticity and Vasorelaxation Research


The compound (Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide, commonly referred to as VSN-16 (racemic mixture) or its active enantiomer VSN16R, is a synthetic cannabinoid-like benzamide derivative. It is characterized as an agonist at a novel, non-CB1/CB2 vascular cannabinoid receptor and as an opener of large conductance, calcium-activated potassium (BKCa) channels [1][2]. Preclinically, it has been investigated for vasorelaxation and for the control of spasticity in models of multiple sclerosis [2][3].

VSN-16 (863713-78-4) Differentiation: Why Generic Cannabinoid Agonists Are Not Direct Replacements


Generic cannabinoid receptor agonists (e.g., classical CB1/CB2 agonists like WIN 55,212-2 or anandamide) cannot substitute for VSN-16 due to fundamentally divergent target engagement and functional outcomes. While VSN-16 does not bind to CB1, CB2, or GPR55 receptors in standard assays, it acts as a potent opener of neuronal BKCa channels and an agonist at a distinct vascular cannabinoid target [1][2]. This unique pharmacology translates into a vasorelaxation profile that is endothelium-dependent and involves KCa and TRPV1 activation, but is pertussis toxin-insensitive—unlike classical CB1-mediated effects [1][3]. Furthermore, enantiomeric purity critically impacts activity: the R-enantiomer (VSN16R) exhibits superior functional potency in spasticity models and is the developed clinical candidate, whereas the S-enantiomer and racemic mixture show differing efficacy in tissue assays [2][4].

VSN-16 (863713-78-4) Quantitative Evidence Guide: Direct Comparator Data for Procurement Decisions


Enantiomer-Specific Potency in Vasorelaxation (VSN16R vs. VSN16S vs. Racemate)

In rat mesenteric artery myography, the R-enantiomer (VSN16R) demonstrated superior vasorelaxant potency compared to the S-enantiomer (VSN16S), with the racemic mixture (VSN16) showing intermediate potency. Statistical analysis confirmed VSN16R is more potent than VSN16S (P<0.05) [1].

Vasorelaxation Enantioselectivity Cannabinoid receptor

Receptor Selectivity Profile: Absence of CB1/CB2/GPR55 Binding vs. Classical Cannabinoids

Unlike classical cannabinoid agonists (e.g., CP55,940, WIN 55,212-2), VSN16R exhibits no measurable binding to CB1, CB2, or GPR55 receptors in receptor-based assays [1]. Its vasorelaxant effects are antagonized by O-1918 and rimonabant, but not by pertussis toxin, indicating action at a novel vascular cannabinoid receptor [2].

Receptor binding Selectivity Cannabinoid receptor

Therapeutic Window in Spasticity Model: >1000-Fold Safety Margin

In a mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, VSN16R inhibited spasticity dose-dependently with an over 1000-fold therapeutic window, without affecting normal muscle tone [1]. This contrasts with many CNS-active cannabinoids that have narrow therapeutic indices.

Spasticity Multiple Sclerosis Therapeutic index

Water Solubility Advantage for In Vivo Formulation vs. Lipophilic Cannabinoids

VSN16 is water-soluble, a critical property that distinguishes it from highly lipophilic classical cannabinoids (e.g., Δ9-THC, anandamide) which require organic solvents or complex formulations for in vivo administration [1]. This enables direct aqueous dissolution and may reduce vehicle-related artifacts.

Formulation Solubility In vivo pharmacology

BKCa Channel Activation vs. Classical Cannabinoid Signaling in Neuronal Excitability

In hippocampal CA1 pyramidal neurons, VSN16R (100 µM) increased first and second fast after-hyperpolarization (fAHP) amplitude and decreased inter-spike interval (ISI) under high-frequency stimulation, effects blocked by the BKCa channel antagonist iberiotoxin (100 nM) [1]. This BKCa-dependent modulation contrasts with CB1-mediated inhibition of neurotransmitter release typical of classical cannabinoids.

BKCa channel Neuronal excitability Electrophysiology

VSN-16 (863713-78-4) Application Scenarios: Where This Compound Outperforms Alternatives


Enantioselective Investigation of BKCa Channel Modulation in Spasticity Models

For studies requiring selective activation of neuronal BKCa channels without CB1/CB2 psychoactive effects, VSN16R (the R-enantiomer) is the preferred tool. Its >1000-fold therapeutic window in EAE models allows for robust spasticity inhibition without motor impairment, unlike classical cannabinoids [1].

Endothelium-Dependent Vasorelaxation Studies Requiring a Non-CB1/CB2 Agonist

VSN16 is ideal for investigating the novel vascular cannabinoid receptor. Its water solubility enables precise aqueous dosing, and its effects are antagonized by O-1918, making it a useful probe for delineating non-CB1/CB2 vasodilatory pathways [2].

In Vivo Pharmacology Requiring a Water-Soluble Cannabinoid-Like Compound

For cardiovascular or CNS studies where vehicle effects of DMSO or oils must be avoided, VSN16's water solubility provides a significant practical advantage. It can be administered intravenously or orally without complex formulation, ensuring consistent pharmacokinetics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for VSN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.